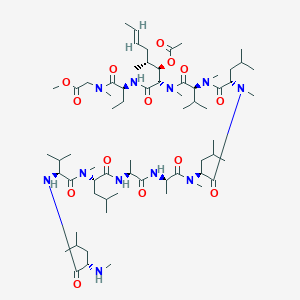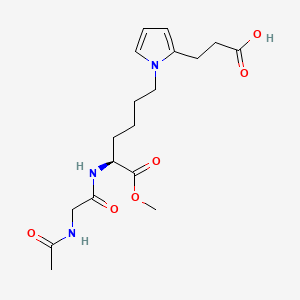![molecular formula C₉₁H₁₃₀N₂₂O₂₃ B612769 (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid CAS No. 146340-20-7](/img/structure/B612769.png)
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Activated Protein C (390-404), human, is a peptide derived from the vitamin K-dependent serine protease . The peptide region containing residues 390-404 in Activated Protein C (APC) is essential for anticoagulant activity and is available for interaction with antibodies or with other proteins, such as the macromolecular substrates Factors Va or VIIIa .
Synthesis Analysis
The synthesis of Activated Protein C (390-404) (human) involves the use of synthetic peptides representing 90% of the human protein C heavy chain primary structure . The peptide is available for interaction with antibodies or with other proteins .
Molecular Structure Analysis
The molecular structure of Activated Protein C (390-404) (human) is complex, with an empirical formula of C91H130N22O23 . It is a peptide of the activated protein C, a vitamin K-dependent serine protease .
Chemical Reactions Analysis
Activated Protein C (390-404), human, potently inhibits APC anticoagulant activity . It specifically inhibited APC activity in activated partial thromboplastin time and Xa-1-stage coagulation assays .
Physical and Chemical Properties Analysis
Activated Protein C (390-404) (human) has a molecular weight of 1900.14 . It is typically stored at -20°C .
Scientific Research Applications
Anticoagulant Activity
Activated Protein C (APC) plays a crucial role in the anticoagulant system by inactivating blood coagulation cofactors Va and VIIIa. The peptide sequence (390-404) is particularly significant for its anticoagulant activity. Research by Mesters, Houghten, & Griffin (1991) demonstrated that this specific peptide sequence inhibits APC activity, highlighting its essential role in anticoagulation.
Structural and Functional Insights
Further understanding of APC's structure and function comes from studies examining its molecular components. Fukudome & Esmon (1994) identified and cloned a novel endothelial cell receptor for protein C/APC, elucidating part of the mechanism by which APC exerts its anticoagulant effect.
Therapeutic Applications
APC has shown potential in therapeutic applications, particularly in the context of severe sepsis and thrombosis. Griffin, Zlokovic, & Fernández (2002) reviewed the beneficial activities of APC in animal models and clinical settings, demonstrating its diverse actions including antithrombotic, profibrinolytic, anti-inflammatory, and antiapoptotic effects.
Cytoprotective Pathway
APC also plays a role in the cytoprotective pathway, with implications for treatment of disorders such as sepsis, thrombosis, and ischemic stroke. Mosnier, Zlokovic, & Griffin (2007) highlighted the direct cytoprotective effects of APC, including alterations in gene expression profiles and stabilization of endothelial barriers.
Mechanism of Action
Target of Action
Activated Protein C (390-404) (human) is a peptide fragment of the activated protein C (APC), a vitamin K-dependent serine protease . This peptide fragment is essential for the anticoagulant activity of APC . It interacts with other proteins, such as the macromolecular substrates Factors Va or VIIIa .
Mode of Action
Activated Protein C (390-404) (human) inhibits the anticoagulant activity of APC . It achieves this by interacting with its targets and causing changes in their function .
Biochemical Pathways
The peptide region containing residues 390-404 in APC is essential for its anticoagulant activity . APC regulates blood coagulation by proteolytic inactivation of the blood coagulation cofactors Va and VIIIa .
Result of Action
The result of the action of Activated Protein C (390-404) (human) is the inhibition of the anticoagulant activity of APC . This can have significant effects on blood coagulation processes .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Activated protein C (390-404) (human) is essential for the anticoagulant activity of activated protein C. This peptide fragment interacts with various biomolecules, including the macromolecular substrates Factors Va and VIIIa. These interactions are primarily inhibitory, as activated protein C (390-404) (human) inhibits the anticoagulant activity of activated protein C by binding to these factors and preventing their proteolytic inactivation .
Cellular Effects
Activated protein C (390-404) (human) influences several cellular processes, particularly those related to coagulation and inflammation. It has been shown to protect cells from damage and clotting by interacting with the endothelial protein C receptor on the surface of cardiac muscle cells. This interaction stimulates the production of adenosine triphosphate and regulates subsequent cell communication, thereby reducing inflammation, preventing apoptosis, and maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of activated protein C (390-404) (human) involves its binding interactions with various biomolecules. It exerts its effects by inhibiting the anticoagulant activity of activated protein C through the proteolytic inactivation of Factors Va and VIIIa. Additionally, activated protein C (390-404) (human) interacts with the endothelial protein C receptor, which stimulates adenosine triphosphate production and regulates cell communication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of activated protein C (390-404) (human) can change over time. The stability and degradation of this peptide fragment are crucial factors in its long-term effects on cellular function. Studies have shown that activated protein C (390-404) (human) remains stable for up to two years when stored at -80°C and for one year at -20°C. In solvent, it remains stable for six months at -80°C and for one month at -20°C .
Dosage Effects in Animal Models
The effects of activated protein C (390-404) (human) vary with different dosages in animal models. At lower dosages, it effectively inhibits the anticoagulant activity of activated protein C without causing adverse effects. At higher dosages, it may lead to toxic or adverse effects, including disruptions in coagulation and inflammation pathways .
Metabolic Pathways
Activated protein C (390-404) (human) is involved in metabolic pathways related to coagulation and inflammation. It interacts with enzymes such as thrombin and cofactors like thrombomodulin, which are essential for its activation and function. These interactions influence metabolic flux and metabolite levels, particularly those related to coagulation .
Transport and Distribution
Within cells and tissues, activated protein C (390-404) (human) is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, particularly in endothelial cells and cardiac muscle cells. The peptide fragment’s distribution is crucial for its anticoagulant and cytoprotective functions .
Subcellular Localization
Activated protein C (390-404) (human) is localized in specific subcellular compartments, including the cell membrane and cytoplasm. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. These modifications ensure that activated protein C (390-404) (human) exerts its effects precisely where needed .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H130N22O23/c1-10-49(8)75(88(133)108-69(90(135)136)39-55-42-96-45-100-55)112-84(129)67(38-54-41-98-61-17-12-11-16-59(54)61)105-82(127)68(40-72(120)121)106-80(125)64(34-46(2)3)103-81(126)65(36-52-22-28-57(117)29-23-52)104-78(123)63(19-15-33-97-91(94)95)101-85(130)70(44-114)109-87(132)74(48(6)7)111-79(124)62(18-13-14-32-92)102-89(134)76(50(9)115)113-83(128)66(37-53-24-30-58(118)31-25-53)107-86(131)73(47(4)5)110-71(119)43-99-77(122)60(93)35-51-20-26-56(116)27-21-51/h11-12,16-17,20-31,41-42,45-50,60,62-70,73-76,98,114-118H,10,13-15,18-19,32-40,43-44,92-93H2,1-9H3,(H,96,100)(H,99,122)(H,101,130)(H,102,134)(H,103,126)(H,104,123)(H,105,127)(H,106,125)(H,107,131)(H,108,133)(H,109,132)(H,110,119)(H,111,124)(H,112,129)(H,113,128)(H,120,121)(H,135,136)(H4,94,95,97)/t49-,50+,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIJLOHGIXGMAB-AFKMJAFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H130N22O23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1900.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cys-[HIV-Tat (47-57)]](/img/no-structure.png)










